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An In-depth Toxicological Profile of Pirimiphos-methyl

Introduction
Pirimiphos-methyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-

dimethyl phosphorothioate, is a broad-spectrum organophosphorus insecticide and acaricide.

[1][2][3] It exerts its effects through both contact and fumigant action, making it effective for

pest control on stored agricultural commodities and in public health applications for vector

control.[1][3] Developed by Imperial Chemical Industries (ICI) and first marketed in 1977, it is

classified by the World Health Organization (WHO) as a Class III, slightly hazardous pesticide.

[1][3] This technical guide provides a comprehensive overview of the toxicological profile of

Pirimiphos-methyl, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Appearance: Pale straw-colored liquid[4]

Melting Point: 15-18°C[3][4]

Vapor Pressure: ~1 x 10⁻⁴ Torr at 30°C[4]

Solubility in Water: Approximately 5 mg/L at 30°C[3][4]

Log K_ow (Octanol-Water Partition Coefficient): 4.2[5][6]
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Mechanism of Action
The primary mechanism of toxicity for Pirimiphos-methyl is the inhibition of

acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][7][8][9] As a

phosphorothioate, Pirimiphos-methyl is a pro-insecticide that requires metabolic activation to

its oxygen analog, pirimiphos-methyl-oxon (PMO).[5][10][11] This bioactivation is primarily

carried out by Cytochrome P450 (CYP450) enzymes.[10][12]

The active oxon metabolite then phosphorylates the serine hydroxyl group at the active site of

AChE. This binding is essentially irreversible, leading to the inactivation of the enzyme. AChE is

responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. Its

inhibition results in the accumulation of ACh, leading to overstimulation of cholinergic receptors

(both muscarinic and nicotinic) throughout the central and peripheral nervous systems.[8] This

continuous stimulation disrupts normal nerve function, causing a cholinergic crisis

characterized by a range of symptoms, which in severe cases can lead to respiratory failure

and death.[8][13]
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Caption: Mechanism of Pirimiphos-methyl bioactivation and acetylcholinesterase inhibition.
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Pirimiphos-methyl is rapidly absorbed and extensively metabolized in mammals.[4][14]

Absorption and Excretion: Following oral administration in rats, 73% to 81% of a 0.6 mg/kg

dose was excreted in the urine within the first 24 hours, indicating rapid absorption.[4] Over

120 hours, the entire dose was accounted for in the urine (86%) and feces (15.2%).[4]

Similar rapid excretion was observed in dogs, with the majority of the dose excreted in urine

within 48 hours.[5][15] In a lactating goat, 91% of a single dose was excreted within 8 days,

primarily in the urine (87%), with only 0.41% found in milk.[4]

Metabolism: The biotransformation of Pirimiphos-methyl is complex, involving cleavage of

the P-O-C bond, N-dealkylation of the pyrimidine ring, and subsequent conjugation.[4][15]

The parent compound is not detected in urine.[4][14] While the active oxygen analogue

(pirimiphos-methyl-oxon) is the key intermediate for toxicity, it is not found as a urinary

metabolite, suggesting it is rapidly transformed.[4][15] In both rats and dogs, 2-ethylamino-4-

hydroxy-6-methylpyrimidine was identified as the major urinary metabolite.[4][15] Other

identified metabolites include 2-amino-4-hydroxy-6-methylpyrimidine and conjugated forms.

[4][14]
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Caption: Simplified metabolic pathway of Pirimiphos-methyl in mammals.
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Toxicological Profile
The primary toxicological effect observed in acute, short-term, and long-term studies is

cholinesterase inhibition.[15][16] Clinical signs of toxicity are typical of organophosphate

poisoning, including salivation, tremors, incontinence, and respiratory distress.[4][17]

Acute Toxicity
Pirimiphos-methyl exhibits moderate to low acute toxicity via the oral route.[4][15]

Table 1: Acute Toxicity of Pirimiphos-methyl

Species Sex Route
LD₅₀ (mg/kg
bw)

Reference

Rat Female Oral 2050 [4][5]

Rat Female Dermal >2000 [4]

Mouse Male Oral 1180 [4]

Rabbit Male Oral 1150-2300 [4]

Guinea Pig Female Oral 1000-2000 [4]

Hen Female Oral 30-60 [4]

| Dog | Male | Oral | >1500 |[4] |

Sub-chronic and Chronic Toxicity & Carcinogenicity
Long-term feeding studies have been conducted in several species to establish no-observed-

adverse-effect levels (NOAELs) and assess carcinogenic potential.

Table 2: Chronic Toxicity and Carcinogenicity Studies
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Species Study Duration Key Finding NOAEL Reference

Rat 2 years

Brain
acetylcholines
terase
inhibition at
higher levels.
No evidence of
carcinogenicit
y.

10 ppm in diet
(equivalent to
0.5 mg/kg
bw/day)

[15]

Mouse 80 weeks

Blood

cholinesterase

depression. No

evidence of

carcinogenicity.

5 ppm in diet

(equivalent to 0.5

mg/kg bw/day)

[15]

| Dog | 90 days | Reduction in plasma, erythrocyte, and brain cholinesterase activity. | 0.5

mg/kg bw/day |[1] |

Based on these studies, regulatory bodies have concluded that Pirimiphos-methyl is not

carcinogenic in rats or mice.[15][18]

Genotoxicity
A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of

Pirimiphos-methyl. While some in vitro assays showed equivocal or positive results (e.g.,

sister chromatid exchange assay), in vivo studies, including the micronucleus test and

dominant lethal test in mice, were unequivocally negative.[1][18] The Joint FAO/WHO Meeting

on Pesticide Residues (JMPR) concluded that Pirimiphos-methyl is not genotoxic.[1][15]

Table 3: Genotoxicity Profile of Pirimiphos-methyl
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Assay Type Test System Result Reference

In Vitro
Bacterial Reverse
Mutation (Ames)

Equivocal [18]

In Vitro
Sister Chromatid

Exchange
Positive [18]

In Vivo
Mouse Micronucleus

Test
Negative [18]

In Vivo
Rodent Dominant

Lethal Test
Negative [1][18]

| In Vivo | Rat Liver DNA Repair | Negative |[1] |

Reproductive and Developmental Toxicity
Pirimiphos-methyl has been evaluated for its potential to cause reproductive or

developmental effects.

Reproductive Toxicity: A three-generation reproduction study in rats at dietary concentrations

of 0, 5, 10, or 100 mg/kg showed no adverse effects on reproductive parameters at any dose

level. The NOAEL for reproductive effects was determined to be 100 mg/kg in the diet

(equivalent to 5 mg/kg bw/day).[15]

Developmental Toxicity: Teratology studies in rats and rabbits did not demonstrate any

evidence of teratogenicity.[4][15] In a rat study, fetotoxicity was observed at a dose of 200

mg/kg, which also caused maternal toxicity.[15] In rabbits, the NOAEL for fetotoxicity and

teratogenicity was 16 mg/kg bw/day.[15]

Neurotoxicity
Acute and subchronic neurotoxicity studies in rats showed that exposure caused cholinergic

signs and dose-related inhibition of plasma, red blood cell (RBC), and brain cholinesterase

activity.[17] However, studies have not revealed changes in brain weight or histopathology.[17]

Four studies in hens indicated that Pirimiphos-methyl does not cause delayed neurotoxicity, a

known effect of some organophosphates.[15]
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Human Studies
Studies in human volunteers have been conducted to establish a safe level of exposure. In two

separate studies of 28 and 56 days, the highest dose tested (0.25 mg/kg bw/day) did not

induce significant cholinesterase inhibition.[4][15] Based on these human studies, the JMPR

established an Acceptable Daily Intake (ADI) of 0–0.03 mg/kg bw, applying a 10-fold safety

factor.[15]

Environmental Fate and Ecotoxicology
Soil: Pirimiphos-methyl is expected to have low to no mobility in soil, with reported Koc

values ranging from 950 to 8500, indicating it will adsorb to soil particles.[7] The dissipation

half-life in soil is relatively short, around 5 to 6 days.[7]

Water: It is slightly soluble in water and is not expected to be a significant leaching threat.

Hydrolysis is pH-dependent, being rapid under acidic conditions and slower at neutral to

alkaline pH.[1][7] Photolysis in aqueous solutions is very rapid.[1]

Ecotoxicity: Pirimiphos-methyl is very toxic to aquatic life.[18] The 48-hour EC₅₀ for

Daphnia magna is 0.21 µg/L, and the 96-hour LC₅₀ for rainbow trout is 0.2 mg/L.[1][19] It has

a high potential for bioconcentration in aquatic organisms, with an estimated

Bioconcentration Factor (BCF) of 270.[7]

Table 4: Ecotoxicity of Pirimiphos-methyl
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Organism Test Endpoint Value Reference

Daphnia
magna (Water
flea)

48h
Immobilization

EC₅₀ 0.21 µg/L [1]

Oncorhynchus

mykiss (Rainbow

trout)

96h Acute LC₅₀ 0.2 mg/L [19]

Pimephales

promelas

(Fathead

minnow)

35d Chronic NOEC 0.13 mg/L [20]

| Daphnia magna (Water flea) | 21d Chronic | NOEC | 0.11 µg/L |[20] |

Experimental Protocols
Detailed experimental protocols for toxicological studies are standardized and typically follow

guidelines from organizations such as the Organisation for Economic Co-operation and

Development (OECD).

Acute Oral Toxicity (LD₅₀ Determination) - OECD
Guideline 423
This protocol aims to determine the median lethal dose (LD₅₀) of a substance after a single oral

administration.

Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically

females as they are often slightly more sensitive, are used.

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4

hours before dosing.

Dose Administration: The test substance (Pirimiphos-methyl), often dissolved in a vehicle

like propylene glycol, is administered by oral gavage in a stepwise procedure using a starting

dose.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/Specs/pirimphos_07.pdf
https://www.merck.com/docs/product/safety-data-sheets/ah-sds/Pirimiphos-Methyl%20Formulation_AH_NO_6N.pdf
https://www.merck.com/docs/product/safety-data-sheets/ah-sds/Pirimiphos-Methyl%20Formulation_AH_US_EN.pdf
https://www.merck.com/docs/product/safety-data-sheets/ah-sds/Pirimiphos-Methyl%20Formulation_AH_US_EN.pdf
https://www.benchchem.com/product/b1678452?utm_src=pdf-body
https://www.inchem.org/documents/jmpr/jmpmono/v074pr32.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation: A step-by-step process is used, typically with 3 animals per step. The outcome

of the first step determines the dose for the next. Animals are observed for mortality, clinical

signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, salivation), and body

weight changes for at least 14 days.[4]

Necropsy: All animals (those that die during the test and survivors at termination) are

subjected to a gross necropsy.

Data Analysis: The LD₅₀ is calculated based on the mortality observed at different dose

steps.

Acetylcholinesterase Inhibition Assay
This biochemical assay measures the activity of AChE in biological samples (e.g., brain tissue,

red blood cells, plasma) and is the primary method for assessing exposure to

organophosphates. The protocol is generally based on the Ellman method.

Sample Preparation: Blood is drawn and separated into plasma and red blood cells (RBCs).

[21] Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and

acetate. The produced thiocholine reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic

acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is

measured spectrophotometrically at 412 nm.

Procedure:

Aliquots of the sample (e.g., RBC lysate, brain homogenate) are pre-incubated with a

buffer.

DTNB solution is added to the reaction mixture.

The reaction is initiated by adding the substrate, ATCh.

The change in absorbance over time is recorded using a spectrophotometer.

Data Analysis: The rate of the reaction is proportional to the AChE activity. For inhibition

studies, the sample is pre-incubated with the inhibitor (Pirimiphos-methyl or its oxon form)
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before the addition of the substrate. The percentage of inhibition is calculated by comparing

the activity in the presence of the inhibitor to a control sample.

Start

Collect Sample
(e.g., Brain, Blood)

Prepare Homogenate
or Lysate in Buffer

Incubate Sample with
Pirimiphos-methyl (optional)

Add DTNB (Ellman's Reagent)
to Cuvette

Initiate Reaction
with Acetylthiocholine (Substrate)

Measure Absorbance Change
at 412 nm over Time

Calculate AChE Activity
(% Inhibition)

End
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Click to download full resolution via product page

Caption: General experimental workflow for an acetylcholinesterase (AChE) inhibition assay.

Bacterial Reverse Mutation Test (Ames Test) - OECD
Guideline 471
This in vitro assay is used to detect gene mutations induced by a chemical.

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific

mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for

Salmonella) are used.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian

metabolism (as Pirimiphos-methyl requires activation).

Exposure: The bacterial strains are exposed to various concentrations of Pirimiphos-methyl
on minimal agar plates lacking the essential amino acid.

Incubation: Plates are incubated for 48-72 hours.

Scoring: A positive result is recorded if the substance causes a dose-dependent increase in

the number of "revertant" colonies (colonies that have mutated back to a state where they

can synthesize the amino acid) compared to the negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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